molecular formula C21H22N4O2 B11241086 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11241086
M. Wt: 362.4 g/mol
InChI Key: BWAOTGQNSQHDIS-UHFFFAOYSA-N
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Description

2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that features a unique structure combining elements of pyridoindole and hexahydrocinnolinone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyridoindole moiety, followed by the construction of the hexahydrocinnolinone ring system. Key steps include:

    Formation of the Pyridoindole Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the Hexahydrocinnolinone Ring: This involves the use of cyclization and condensation reactions to form the hexahydrocinnolinone structure.

    Coupling of the Two Moieties: The final step involves coupling the pyridoindole and hexahydrocinnolinone moieties under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and cinnolinone moieties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing ketones to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan.

    Cinnolinone Derivatives: Compounds containing the cinnolinone structure, such as cinnoline and its derivatives.

Uniqueness: The uniqueness of 2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE lies in its combined structure of pyridoindole and hexahydrocinnolinone, which imparts distinct chemical and biological properties not found in simpler indole or cinnolinone derivatives.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H22N4O2/c26-20-11-14-5-1-3-7-17(14)23-25(20)13-21(27)24-10-9-16-15-6-2-4-8-18(15)22-19(16)12-24/h2,4,6,8,11,22H,1,3,5,7,9-10,12-13H2

InChI Key

BWAOTGQNSQHDIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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